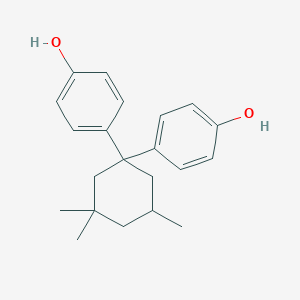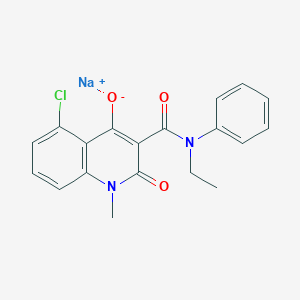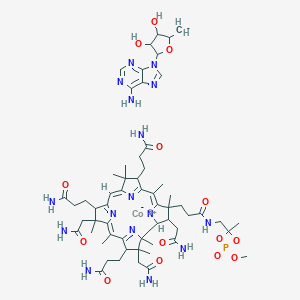
Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-
Vue d'ensemble
Description
Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-, also known as Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-, is a useful research compound. Its molecular formula is C21H26O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that bisphenols, in general, can interact with various cellular components, including receptors and enzymes . For instance, Bisphenol A (BPA), a related compound, is known to bind to estrogen receptors, thereby affecting body weight and tumorigenesis .
Mode of Action
Bisphenol TMC’s mode of action is thought to be similar to that of other bisphenols, which are known to interfere with hormones, activate receptors, induce oxidative stress, DNA damage, and carcinogenesis . The exact interaction of bisphenol tmc with its targets and the resulting changes are still under investigation .
Biochemical Pathways
Bisphenol TMC has been found to disturb mitochondrial activity and biogenesis . Exposure to Bisphenol TMC resulted in mitochondrial abnormalities, including reduced oxygen consumption, lowered mitochondrial membrane potential, and decreased ATP levels . Additionally, Bisphenol TMC increased ROS levels but decreased mitochondrial population . Transcriptome analysis revealed that Bisphenol TMC induces alterations in the expression of genes associated with mitochondrial biogenesis .
Pharmacokinetics
Physiologically based pharmacokinetic (pbpk) models have been developed for related compounds like bisphenol a (bpa) to predict the internal dose metrics of a chemical and perform species and dose extrapolations .
Result of Action
Exposure to Bisphenol TMC has been associated with developmental delays, reduced reproduction, and diminished longevity in the model organism Caenorhabditis elegans . It also resulted in increased oxidative stress and thermal stress . These findings raise crucial concerns about Bisphenol TMC as a safe alternative to Bisphenol A (BPA) .
Action Environment
The action, efficacy, and stability of Bisphenol TMC can be influenced by various environmental factors. For instance, the concentration of Bisphenol TMC in the environment can affect its toxicity . .
Analyse Biochimique
Biochemical Properties
Bisphenol TMC plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. Studies have shown that Bisphenol TMC can disturb mitochondrial activity and biogenesis, leading to reduced oxygen consumption, lowered mitochondrial membrane potential, and decreased ATP levels . Additionally, it increases reactive oxygen species (ROS) levels while decreasing mitochondrial population . These interactions suggest that Bisphenol TMC may have profound effects on cellular energy metabolism and oxidative stress.
Cellular Effects
The effects of Bisphenol TMC on various types of cells and cellular processes are notable. In the model organism Caenorhabditis elegans, exposure to Bisphenol TMC resulted in developmental delays, reduced reproduction, and diminished longevity . Furthermore, Bisphenol TMC has been shown to induce alterations in gene expression related to mitochondrial biogenesis . These findings indicate that Bisphenol TMC can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Bisphenol TMC exerts its effects through several mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Bisphenol TMC has been found to alter the expression of genes associated with mitochondrial biogenesis . This suggests that Bisphenol TMC may interfere with the normal functioning of mitochondria, thereby impacting cellular energy production and overall cell health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bisphenol TMC change over time. Studies have shown that Bisphenol TMC is relatively stable, but its long-term exposure can lead to significant cellular changes. For example, prolonged exposure to Bisphenol TMC in Caenorhabditis elegans resulted in mitochondrial abnormalities and reduced lifespan . These findings highlight the importance of considering the temporal effects of Bisphenol TMC in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Bisphenol TMC vary with different dosages in animal models. In Caenorhabditis elegans, exposure to 1 mM Bisphenol TMC led to developmental delays and reduced reproduction . Higher doses of Bisphenol TMC may result in more severe toxic effects, including increased oxidative stress and mitochondrial dysfunction . These findings underscore the need for careful dosage considerations in studies involving Bisphenol TMC.
Metabolic Pathways
Bisphenol TMC is involved in several metabolic pathways, including those related to mitochondrial function and oxidative stress. It interacts with enzymes and cofactors involved in mitochondrial biogenesis and energy metabolism . Additionally, Bisphenol TMC has been shown to affect metabolic flux and metabolite levels, further highlighting its impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, Bisphenol TMC is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the overall activity and function of Bisphenol TMC within the cell.
Subcellular Localization
The subcellular localization of Bisphenol TMC is crucial for its activity and function. Bisphenol TMC is primarily localized in the mitochondria, where it exerts its effects on mitochondrial biogenesis and function . Targeting signals and post-translational modifications may direct Bisphenol TMC to specific compartments or organelles, further influencing its biochemical properties and cellular effects.
Propriétés
IUPAC Name |
4-[1-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-15-12-20(2,3)14-21(13-15,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h4-11,15,22-23H,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPGNGRIGSEMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881048 | |
| Record name | bisphenol TMC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129188-99-4 | |
| Record name | 4,4′-(3,3,5-Trimethylcyclohexylidene)bis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129188-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129188994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | bisphenol TMC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)
![3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B132448.png)










![(1-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B132477.png)

